molecular formula C32H37N7O5 B601673 Dabigatran impurity D CAS No. 1416446-43-9

Dabigatran impurity D

Cat. No.: B601673
CAS No.: 1416446-43-9
M. Wt: 599.7 g/mol
InChI Key: WJPQOZUUJHIDCH-UHFFFAOYSA-N
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Description

Dabigatran impurity D, also known as Dabigatran Carboxamide, is a chemical compound that is structurally related to Dabigatran etexilate mesylate, an anticoagulant drug. This compound is one of the impurities that can be found in the synthesis and production of Dabigatran etexilate mesylate. This impurity is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .

Preparation Methods

The preparation of Dabigatran impurity D involves several synthetic routes and reaction conditions. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps to eliminate the formation of potential impurities . The synthesis typically includes the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound while minimizing the formation of other impurities .

Chemical Reactions Analysis

Dabigatran impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of Dabigatran impurity D is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structural similarity to Dabigatran etexilate mesylate suggests that it may interact with similar molecular targets and pathways. Dabigatran etexilate mesylate is a direct thrombin inhibitor, and it is possible that this compound may exhibit some degree of thrombin inhibition .

Comparison with Similar Compounds

Dabigatran impurity D can be compared with other similar compounds, such as:

This compound is unique in its specific structural modifications, which distinguish it from other impurities and related compounds .

Biological Activity

Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant. Its biological activity is significantly influenced by its impurities, particularly Dabigatran Impurity D . This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Dabigatran Etexilate

Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran, in the body. This conversion involves the hydrolysis of two functional groups and leads to the formation of several metabolites, including four pharmacologically active acyl glucuronides. The active form inhibits thrombin, preventing the conversion of fibrinogen to fibrin, thus inhibiting thrombus formation .

Identification and Characterization of Impurity D

This compound has been characterized through various analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and HR-MS (High-Resolution Mass Spectrometry). These methods have elucidated its structure and degradation pathways, revealing its potential impact on the drug's efficacy and safety profile.

Table 1: Characteristics of this compound

CharacteristicValue
Molecular Weight572.25 g/mol
Retention Time4.712 min
Detection MethodESI-MS
Stability ConditionsAcidic and basic hydrolysis

Biological Activity

The biological activity of this compound is a critical area of study due to its implications for safety and efficacy:

  • Anticoagulant Activity : Research indicates that while dabigatran effectively inhibits thrombin, impurities may alter this activity. Specifically, studies suggest that certain impurities can enhance or diminish the anticoagulant effect .
  • Toxicological Concerns : There are concerns regarding the genotoxicity of some impurities, including Impurity D. Limited data suggest that it may cause genetic damage, necessitating strict control over impurity levels in pharmaceutical formulations .
  • Clinical Case Studies : A review of clinical cases highlighted instances where patients experienced adverse effects potentially linked to impurities in dabigatran formulations. For example, gastrointestinal bleeding was reported in elderly patients who were administered dabigatran, raising questions about impurity profiles and their clinical relevance .

Case Study: Adverse Effects Related to Impurities

A study involving 150 patients treated with dabigatran revealed that those with higher levels of impurities experienced more significant adverse effects compared to those with lower impurity levels. This correlation emphasizes the need for rigorous impurity profiling during drug formulation .

Research Findings

Recent studies have focused on the degradation pathways of dabigatran and its impurities under various stress conditions (e.g., hydrolysis, thermal degradation). These studies are crucial for understanding how impurities like Impurity D form and their potential impacts on drug stability and efficacy.

Table 2: Degradation Pathways Under Stress Conditions

Stress ConditionTimeAverage Assay (%)Total Impurities (%)Comment
Base Hydrolysis1 hour76.022.7Formation of degradation products
Acid Hydrolysis24 hours75.124.4Stable under acidic conditions

Properties

CAS No.

1416446-43-9

Molecular Formula

C32H37N7O5

Molecular Weight

599.7 g/mol

IUPAC Name

ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42)

InChI Key

WJPQOZUUJHIDCH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

O-Butyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester

Origin of Product

United States

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